Introduction: Situating Tributyl(methyl)ammonium Dicyanamide in the Landscape of Ionic Liquids
Introduction: Situating Tributyl(methyl)ammonium Dicyanamide in the Landscape of Ionic Liquids
An In-Depth Technical Guide to the Physicochemical Properties of Tributyl(methyl)ammonium Dicyanamide
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature, typically below 100°C.[1] Composed entirely of ions, they possess a unique and highly tunable set of properties, including negligible vapor pressure, high thermal stability, a wide electrochemical window, and high ionic conductivity.[1][2] These characteristics have positioned them as "green solvents" and high-performance materials for a multitude of applications, from energy storage to catalysis.[3][4]
This guide focuses on a specific and promising member of this class: Tributyl(methyl)ammonium Dicyanamide (CAS: 1262230-03-4). This compound consists of a quaternary ammonium cation, [CH₃N(C₄H₉)₃]⁺, and a dicyanamide anion, [N(CN)₂]⁻.[2] The selection of these ions is not arbitrary; the bulky, asymmetric tributyl(methyl)ammonium cation helps to disrupt crystal lattice formation, lowering the melting point, while the planar dicyanamide anion is instrumental in imparting low viscosity and high ionic conductivity—properties that are highly desirable for electrochemical applications.[2][4]
As a Senior Application Scientist, this document serves to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis, core physicochemical properties, and handling of this versatile ionic liquid. We will delve into the causality behind its performance, supported by detailed experimental protocols and authoritative references.
Synthesis: A Self-Validating Protocol
The most common and efficient route to synthesizing tributyl(methyl)ammonium dicyanamide is through a salt metathesis (ion exchange) reaction. This process is favored for its simplicity and high yield. The underlying principle is the reaction of a halide salt of the desired cation with a salt of the desired anion, where one of the products is insoluble in the reaction solvent, thus driving the reaction to completion.
The primary pathway involves reacting tributyl(methyl)ammonium chloride with sodium dicyanamide in a suitable organic solvent like methanol or acetonitrile.[2] The sodium chloride byproduct precipitates out of the solution and is easily removed by filtration.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of tributyl(methyl)ammonium dicyanamide.
Detailed Experimental Protocol: Synthesis
-
Reactant Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 molar equivalent of tributyl(methyl)ammonium chloride in anhydrous methanol.
-
Addition : In a separate flask, dissolve 1.05 molar equivalents of sodium dicyanamide in a minimal amount of anhydrous methanol. The slight excess of sodium dicyanamide is a critical choice to ensure the complete conversion of the starting halide salt, maximizing yield.[2]
-
Reaction : Slowly add the sodium dicyanamide solution to the stirring solution of tributyl(methyl)ammonium chloride at room temperature. A white precipitate of sodium chloride (NaCl) will form immediately.
-
Completion : Allow the reaction mixture to stir for 12-24 hours at a controlled temperature (ambient to 35°C) to ensure the reaction goes to completion.[2]
-
Isolation : Remove the precipitated NaCl by vacuum filtration, washing the filter cake with a small amount of fresh methanol to recover any entrained product.
-
Purification (Solvent Removal) : Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification (Washing) : The resulting crude ionic liquid may contain residual salts. Wash the IL with deionized water multiple times. As tributyl(methyl)ammonium dicyanamide has limited water solubility, this step effectively removes water-soluble impurities. Phase separation can be performed using a separatory funnel.
-
Drying : The final, crucial step is the removal of water and any residual volatile organics. Dry the IL under high vacuum at 60-80°C for at least 24 hours until a constant weight is achieved. Water content should be verified by Karl Fischer titration to be <100 ppm, as water can significantly alter physicochemical properties like viscosity.[5]
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Core Physicochemical Properties
The utility of an ionic liquid is defined by its physical and chemical properties. The data presented here are compiled from authoritative sources and provide a baseline for its application.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1262230-03-4 | [2][3][6] |
| Molecular Formula | C₁₅H₃₀N₄ | [2][3] |
| Molecular Weight | 266.43 g/mol | [2][3][6] |
| Appearance | Colorless to slightly yellow, clear liquid | [3][7][8] |
| Melting Point | 12 °C (lit.) | [3][6][9] |
| Density | ~0.95 g/mL | [3][6] |
| Refractive Index (n20D) | ~1.49 | [3][6][7] |
| Purity | ≥98% | [3][6][7] |
Thermal Properties
High thermal stability is a key advantage of ionic liquids. Tributyl(methyl)ammonium dicyanamide is stable up to approximately 250°C.[2] This stability is significantly higher than that of its chloride precursor, which decomposes near 200°C, demonstrating the contribution of the dicyanamide anion to the molecule's thermal resilience.[2]
Expert Insight: The thermal stability is dictated by the strength of the cation-anion interaction and the intrinsic stability of the individual ions. The delocalized negative charge on the dicyanamide anion results in a more "diffuse" charge distribution, leading to weaker, less-directed electrostatic interactions compared to a small, "hard" anion like chloride. This contributes to a lower melting point and, in this case, a higher decomposition temperature.
Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Setup : Calibrate the TGA instrument for mass and temperature using standard reference materials.
-
Sample Preparation : Place 5-10 mg of the dried ionic liquid into a clean TGA pan (typically alumina or platinum).
-
Experimental Conditions :
-
Atmosphere : High-purity Nitrogen gas at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative degradation, ensuring the measured decomposition is purely thermal.
-
Temperature Program : Equilibrate the sample at 30°C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature of 600°C.
-
-
Data Analysis : The onset of decomposition is determined from the resulting mass vs. temperature curve, typically as the temperature at which 5% mass loss occurs (T₅%).
Electrochemical Properties
The combination of the quaternary ammonium cation and the dicyanamide anion makes this IL particularly suitable for electrochemical devices.[2] The dicyanamide anion is known to produce ILs with enhanced ionic conductivity and reduced viscosity compared to many other common anions.[2][4]
-
Electrochemical Window (EW) : The EW represents the voltage range within which the electrolyte is stable and does not undergo oxidation or reduction. A wide EW is critical for high-energy-density batteries.[11] Phosphonium dicyanamide ILs have been shown to possess comparatively good electrochemical stability, suggesting a wide operational window for ammonium analogues as well.[12]
Electrochemical Characterization Workflow
Caption: Workflow for key electrochemical property measurements of the ionic liquid.
Detailed Experimental Protocol: Electrochemical Characterization
-
Cell Assembly : All measurements should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to exclude moisture and oxygen. Use a three-electrode cell configuration with a platinum or glassy carbon working electrode, a platinum wire or mesh counter electrode, and a suitable reference electrode (e.g., Ag/Ag⁺).
-
Ionic Conductivity Measurement :
-
Use a conductivity cell with two parallel platinum electrodes of a known cell constant.
-
Perform Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between electrodes and A is the electrode area (or simply use the cell constant).
-
-
Electrochemical Window Measurement :
-
Perform Cyclic Voltammetry (CV) on the quiescent IL.
-
Scan the potential from the open-circuit potential first in the anodic direction and then in the cathodic direction at a slow scan rate (e.g., 10-50 mV/s).
-
The anodic and cathodic limits are defined as the potentials where a sharp increase in current is observed, corresponding to the oxidation and reduction of the IL, respectively. The difference between these limits defines the electrochemical window.
-
Applications in Research and Development
The favorable physicochemical profile of tributyl(methyl)ammonium dicyanamide makes it a compound of significant interest across several fields:
-
Energy Storage : Its primary application is as an electrolyte in batteries and supercapacitors.[3][13] The high ionic conductivity, wide electrochemical window, and non-flammability offer a safer, high-performance alternative to traditional organic solvent-based electrolytes.[2][11]
-
Green Chemistry : As with many ILs, it can be used as a "green" solvent, replacing volatile organic compounds (VOCs) in chemical reactions and processes.[3] Its low volatility significantly reduces air pollution and exposure risks.
-
Materials Science : It is used in the synthesis and formulation of novel materials, including polymers and nanocomposites, where it can act as a plasticizer, a dispersing agent, or a medium to improve thermal and mechanical properties.[3]
-
Pharmaceutical and Agrochemical Industries : There is emerging potential for its use in drug formulation and delivery systems.[3][14] Its unique solvent properties can enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
Proper handling is paramount for ensuring laboratory safety and maintaining the integrity of the ionic liquid.
-
Hazards : Tributyl(methyl)ammonium dicyanamide is known to cause skin irritation (H315) and serious eye irritation (H319).[7][15]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Handling : Handle in a well-ventilated area or a fume hood. Avoid inhalation of any aerosols or vapors. Wash hands thoroughly after handling.[15]
-
Storage : This material is hygroscopic (absorbs moisture from the air).[6][8] It must be stored in a tightly sealed container under an inert gas like argon or nitrogen.[8] Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[16][17]
References
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Tributyl(methyl)ammonium Dicyanamide - Starshinechemical. (URL: [Link])
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The Role of Dicyanamide Ionic Liquids in Chemical Innovations. (URL: [Link])
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Tributyl(Methyl)Ammonium Dicyanamide - 1-Methylimidazole China Manufacturer & Supplier. (URL: [Link])
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Ionic conductivities of tributylmethyl-phosphonium dicyanamide - ResearchGate. (URL: [Link])
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Tributyl(methyl)ammonium Dicyanamide - MySkinRecipes. (URL: [Link])
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Ionic Liquid-Based Materials for Biomedical Applications - PMC - NIH. (URL: [Link])
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Structure-Property Relation of Trimethyl Ammonium Ionic Liquids for Battery Applications. (URL: [Link])
- CN112939789B - Preparation method of methyl tributyl ammonium chloride - Google P
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Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. (URL: [Link])
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Structure-Property Relation of Trimethyl Ammonium Ionic Liquids for Battery Applications - ResearchGate. (URL: [Link])
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Tributyl(Methyl)Ammonium Dicyanamide - 1-Methylimidazole China Manufacturer & Supplier. (URL: [Link])
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Ionic Liquids - Genotek Biochem. (URL: [Link])
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Electrochemical, Thermodynamic, and Physical Properties of Tetradecyltrihexylphosphonium ([P6,6, 6,14]+) and Methyl-propyl Piperidinium Containing Ionic Liquids and their Propylene Carbonate Solutions - ResearchGate. (URL: [Link])
-
Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide [P-6,P-6,P-6,P-14][dca] Using the Vibrating Wire Technique - ResearchGate. (URL: [Link])
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